molecular formula C15H18O4 B13556546 Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate

Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate

Katalognummer: B13556546
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: LWKXHMONRPDMIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate is an organic compound with a complex structure that includes a benzyloxy group, a cyclohexane ring, and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate typically involves the esterification of 5-(benzyloxy)-2-oxocyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ketone group in the cyclohexane ring can be reduced to form a secondary alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Methyl 5-(benzyloxy)-2-oxocyclohexane-1-carboxylate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the ester group can undergo hydrolysis to release active metabolites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 5-(benzyloxy)-2-hydroxycyclohexane-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone.

    Methyl 5-(benzyloxy)-2-aminocyclohexane-1-carboxylate: Contains an amino group instead of a ketone.

Eigenschaften

Molekularformel

C15H18O4

Molekulargewicht

262.30 g/mol

IUPAC-Name

methyl 2-oxo-5-phenylmethoxycyclohexane-1-carboxylate

InChI

InChI=1S/C15H18O4/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI-Schlüssel

LWKXHMONRPDMIK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC(CCC1=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.